

# Assessing the Immunogenicity of ADC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | PC Mal-NHS carbonate ester |           |
| Cat. No.:            | B8097185                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing not only stability and efficacy but also its potential to elicit an unwanted immune response. This guide provides an objective comparison of the immunogenicity associated with different ADC linker technologies, supported by experimental data and detailed methodologies for assessment.

The immunogenicity of an ADC is a complex phenomenon, with anti-drug antibodies (ADAs) potentially developing against the antibody, the linker, or the cytotoxic payload. The linker and payload can act as haptens, forming novel epitopes that can trigger a T-cell dependent immune response, leading to the generation of ADAs. These ADAs can, in turn, affect the pharmacokinetics, efficacy, and safety of the ADC.

## **Comparative Analysis of Linker Immunogenicity**

The choice between a cleavable and a non-cleavable linker has significant implications for the immunogenicity profile of an ADC. While direct comparative clinical data on the immunogenicity of specific linkers is limited, preclinical studies and meta-analyses of clinical trial data provide valuable insights.



| Linker Type                              | General Immunogenicity Profile                                                                                                                                                                                                                                                                 | Supporting Data Insights                                                                                                                                                                                                                                                                                                           |
|------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cleavable Linkers                        | Potentially higher immunogenicity risk due to the potential for premature release of the linker-payload, which can act as a hapten and be presented to the immune system. The generation of heterogeneous metabolites can also contribute to the formation of neoantigens.                     | A meta-analysis of 40 clinical trials involving 7,879 patients showed that ADCs with cleavable linkers were associated with a higher incidence of grade ≥3 adverse events compared to those with non-cleavable linkers (47% vs. 34%), which can sometimes be linked to immunogenicity-related effects.                             |
| Non-Cleavable Linkers                    | Generally considered to have a lower immunogenicity risk due to their higher plasma stability, which minimizes the premature release of the haptenic linker-payload. The payload is released after lysosomal degradation of the entire ADC, resulting in a more homogenous set of catabolites. | Studies have indicated that non-cleavable linked ADCs often exhibit better in vivo performance, which is partly attributed to their improved stability and potentially lower off-target toxicity and immunogenicity. The reduced bystander effect of non-cleavable linkers may also contribute to a more favorable safety profile. |
| Hydrophilic Linkers (e.g.,<br>PEGylated) | The inclusion of hydrophilic moieties like polyethylene glycol (PEG) in the linker can reduce the ADC's aggregation potential and immunogenicity. PEGylation can shield potential immunogenic epitopes on the ADC.                                                                             | The use of PEG linkers can enhance the solubility and circulation half-life of ADCs, which often correlates with reduced immunogenicity.                                                                                                                                                                                           |



## Experimental Protocols for Immunogenicity Assessment

A tiered approach is the standard for assessing ADC immunogenicity, starting with screening assays, followed by confirmatory assays, and finally, characterization and neutralizing antibody assays for confirmed positive samples.

## Anti-Drug Antibody (ADA) Screening and Confirmatory Assay: Bridging ELISA

This assay is designed to detect all isotypes of ADAs that can bind to the ADC.

#### Protocol:

- Coat Plate: Coat a 96-well streptavidin-coated plate with a biotinylated version of the ADC.
   Incubate and then wash.
- Blocking: Block the remaining protein-binding sites in the wells using a suitable blocking buffer. Wash the plate.
- Sample Incubation: Add patient serum samples (and positive/negative controls) to the wells. If ADAs are present, they will bind to the captured ADC. Incubate and then wash.
- Detection: Add a labeled (e.g., with horseradish peroxidase HRP) version of the ADC. This
  will bind to the ADAs, forming a "bridge." Incubate and then wash.
- Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP). The enzyme will
  catalyze a color change.
- Read Plate: Stop the reaction and read the absorbance at the appropriate wavelength.
- Confirmation: For samples that screen positive, repeat the assay with an additional step of
  pre-incubating the patient serum with an excess of the unlabeled ADC. A significant
  reduction in the signal confirms the presence of specific ADAs.



# ADA Characterization: Surface Plasmon Resonance (SPR)

SPR is used to determine the kinetics (on- and off-rates) and affinity of the ADA-ADC interaction.

#### Protocol:

- Chip Preparation: Immobilize the ADC onto a sensor chip surface.
- Sample Injection: Inject the ADA-positive serum over the sensor chip surface. The binding of ADAs to the immobilized ADC will cause a change in the refractive index, which is detected by the instrument.
- Association Phase: Monitor the binding in real-time to determine the association rate (ka).
- Dissociation Phase: Flow buffer over the chip to measure the dissociation of the ADAs from the ADC, determining the dissociation rate (kd).
- Regeneration: Regenerate the sensor chip surface to remove the bound ADAs for the next sample.
- Data Analysis: Calculate the equilibrium dissociation constant (KD = kd/ka) to quantify the binding affinity.

## Neutralizing Antibody (NAb) Assay: Cell-Based Assay

This assay determines if the detected ADAs can inhibit the biological activity of the ADC.

#### Protocol:

- Cell Culture: Culture a target cell line that expresses the antigen recognized by the ADC and is sensitive to the ADC's cytotoxic payload.
- Sample Pre-incubation: Pre-incubate the ADC with patient serum (and positive/negative controls) to allow any NAbs to bind to the ADC.
- Treatment: Add the pre-incubated ADC-serum mixture to the cultured cells.



- Incubation: Incubate the cells for a period sufficient to allow for ADC-induced cell death.
- Viability Assessment: Measure cell viability using a suitable method (e.g., a colorimetric assay like MTS or a luminescence-based assay for ATP).
- Data Analysis: A neutralizing antibody will prevent the ADC from killing the target cells, resulting in a higher viability signal compared to the control.

# Visualizing the Mechanisms of Immunogenicity T-Cell Dependent B-Cell Activation by an ADC



Click to download full resolution via product page

Caption: T-cell dependent activation of B-cells in response to an ADC.

### **Experimental Workflow for ADA Assessment**





Click to download full resolution via product page

Caption: Tiered workflow for the detection and characterization of anti-drug antibodies.

# Logical Relationship of Linker Properties and Immunogenicity



# Linker Properties Controlled Cleavage More Homogeneous Metabolites Immunogenicity Outcome Reduced Aggregation Reduced Premature Payload Release

#### Relationship Between Linker Properties and Immunogenicity

Click to download full resolution via product page

Caption: Key linker properties influencing the immunogenicity risk of an ADC.

 To cite this document: BenchChem. [Assessing the Immunogenicity of ADC Linkers: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8097185#assessing-immunogenicity-of-different-adc-linkers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com